

use of Streptolysin O in studying host cell responses to bacterial toxins

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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021

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Application Notes: Utilizing Streptolysin O to Probe Host Cell Responses

1. Introduction to Streptolysin O (SLO)

Streptolysin O (SLO) is a potent, pore-forming exotoxin secreted by the Gram-positive bacterium *Streptococcus pyogenes*[1]. As a member of the cholesterol-dependent cytolysin (CDC) family, its primary mechanism of action involves binding to cholesterol in the plasma membrane of eukaryotic cells[1][2][3]. Following binding, SLO monomers oligomerize to form large ring- or arc-shaped pore complexes that insert into the lipid bilayer[3][4][5]. These pores can have a diameter of up to 30 nm, disrupting the integrity of the cell membrane and allowing the flux of ions and small molecules[4]. This property makes SLO an invaluable tool for researchers studying a variety of cellular processes.

2. Key Research Applications

The ability of SLO to form pores in the plasma membrane in a controlled, dose-dependent manner allows its use in several key research areas:

- **Controlled Cell Permeabilization:** At sub-lytic concentrations, SLO can be used to transiently permeabilize the plasma membrane, allowing the delivery of cell-impermeant molecules such as antibodies, peptides, fluorescent probes, or small proteins (up to 150 kDa) directly into the cytosol of living cells[6][7][8]. The pores can often be resealed by the cell's own

membrane repair mechanisms, preserving cell viability for downstream analysis[8][9][10].

This technique is a powerful alternative to microinjection or electroporation[7][10].

- **Studying Inflammasome Activation:** The pores created by SLO cause a rapid efflux of intracellular potassium (K⁺). This ionic flux is a well-established trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system[11][12][13]. Upon activation, NLRP3 recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalysis of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secretable forms[11][14]. SLO is therefore widely used as a reliable agent to induce and study the NLRP3 signaling pathway[15][16].
- **Investigating Membrane Repair Mechanisms:** Cells respond to membrane damage from toxins like SLO by initiating active repair processes. These can include the removal of pores through endocytosis, often involving lipid rafts, and the shedding of microvesicles[17][18][19][20]. Studying these responses provides insight into the fundamental cellular mechanisms of maintaining plasma membrane integrity.
- **Probing Cytotoxicity and Cell Death:** At higher concentrations or during prolonged exposure, the widespread membrane damage caused by SLO leads to irreversible cell lysis and death[21][22]. This cytotoxic effect is harnessed to study the mechanisms of programmed cell death (e.g., pyroptosis) versus necrosis and to screen for compounds that may protect cells from toxin-mediated injury.

Quantitative Data Summary

The effective concentration of SLO is highly dependent on the cell type, cell density, and experimental endpoint. Titration is always recommended.

Table 1: Effective SLO Concentrations for Cell Permeabilization & Lysis

Cell Type	SLO Concentration	Incubation Time & Temp.	Outcome	Reference
HeLa Cells	0.1 - 0.4 µg/mL	5 min on ice, then 5 min at 32°C	Dose-dependent permeabilization (Propidium Iodide uptake)	[6]
THP-1 Cells	20 ng/mL	15 min at 37°C	~63% of cells reseal after 2 hours	[10]
THP-1 Cells	100 ng/mL	10 min at 37°C	~95% permeabilization	[9]
Bone Marrow-Derived Macrophages (BMDMs)	~1 µg/mL (varies by mutant)	30 min at 37°C	>60% cell death (pyroptosis)	[23]
RAW 264.7 Macrophages	<10 µg/mL	24 hours	Non-cytotoxic concentrations for subsequent experiments	[22]

Table 2: SLO-Induced IL-1 β Release in Macrophages

Cell Type	Priming Agent	SLO Concentration	Incubation Time	Result	Reference
Bone Marrow-Derived Macrophages (BMDMs)	LPS	Dose-dependent	90 min	Pro-IL-1 β ubiquitination and degradation	[16]
Bone Marrow-Derived Macrophages (BMDMs)	LPS	~0.5 - 2 μ g/mL	30 min	Dose-dependent IL-1 β secretion	[23]

Experimental Protocols

Protocol 1: Controlled Permeabilization of Adherent Cells for Protein Delivery

This protocol describes how to use SLO to transiently permeabilize cells to introduce a cell-impermeant protein (e.g., a fluorescently-labeled antibody).

Materials:

- Adherent cells (e.g., HeLa, COS-7) cultured in a 24-well plate.
- Recombinant **Streptolysin O** (SLO).
- Permeabilization Buffer (PB): Calcium-free buffer, e.g., PBS without Ca²⁺/Mg²⁺.
- Molecule for delivery (e.g., FITC-labeled IgG) dissolved in PB.
- Resealing/Recovery Buffer: Complete culture medium containing calcium (e.g., DMEM + 10% FBS).

Procedure:

- **Cell Preparation:** Culture cells to ~80% confluency. On the day of the experiment, wash the cells twice gently with warm PB.
- **SLO Titration (Critical Step):** The optimal SLO concentration varies. Prepare a dilution series of SLO in cold PB (e.g., 50, 100, 250, 500 ng/mL).
- **Binding Step:** Remove the wash buffer and add the SLO dilutions to the cells. Incubate on ice (0-4°C) for 10-15 minutes. At this temperature, SLO binds to the membrane but does not efficiently form pores[2].
- **Washing:** Gently wash the cells three times with cold PB to remove unbound SLO. This is a crucial step to prevent lysis and ensure only the plasma membrane is targeted[2].
- **Pore Formation & Delivery:** Add the molecule for delivery (dissolved in warm PB) to the cells. Immediately transfer the plate to a 37°C incubator for 10-15 minutes. The shift in temperature induces the conformational change in the bound SLO, leading to pore formation and uptake of the molecule.
- **Membrane Resealing:** Remove the delivery solution. Add warm, calcium-containing complete culture medium to the cells. The presence of Ca²⁺ facilitates the cell's natural membrane repair processes[8][24].
- **Recovery:** Incubate the cells at 37°C for 1-2 hours to allow for complete resealing and recovery.
- **Analysis:** Cells can now be analyzed, for example, by fluorescence microscopy to confirm the intracellular delivery of the FITC-IgG.

Protocol 2: Measuring SLO-Induced Cell Lysis via Lactate Dehydrogenase (LDH) Assay

This protocol quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture supernatant.

Materials:

- Suspension or adherent cells (e.g., Macrophages) in a 96-well plate.

- Recombinant SLO.
- Serum-free culture medium.
- Commercially available LDH Cytotoxicity Assay Kit.
- Lysis Buffer (provided in the kit, for maximum LDH release control).

Procedure:

- Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight.
- Assay Setup:
 - Test Wells: Gently wash cells with serum-free medium. Add various concentrations of SLO (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) diluted in serum-free medium.
 - Spontaneous Release Control: Add serum-free medium only.
 - Maximum Release Control: Add Lysis Buffer 45 minutes before the end of the experiment.
 - Volume Control: Add serum-free medium to empty wells.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours).
- Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate.
- LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
- Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
- Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Protocol 3: Assessing NLRP3 Inflammasome Activation by Measuring IL-1 β Release

This protocol details the two-signal process for inducing and measuring IL-1 β secretion from macrophages.

Materials:

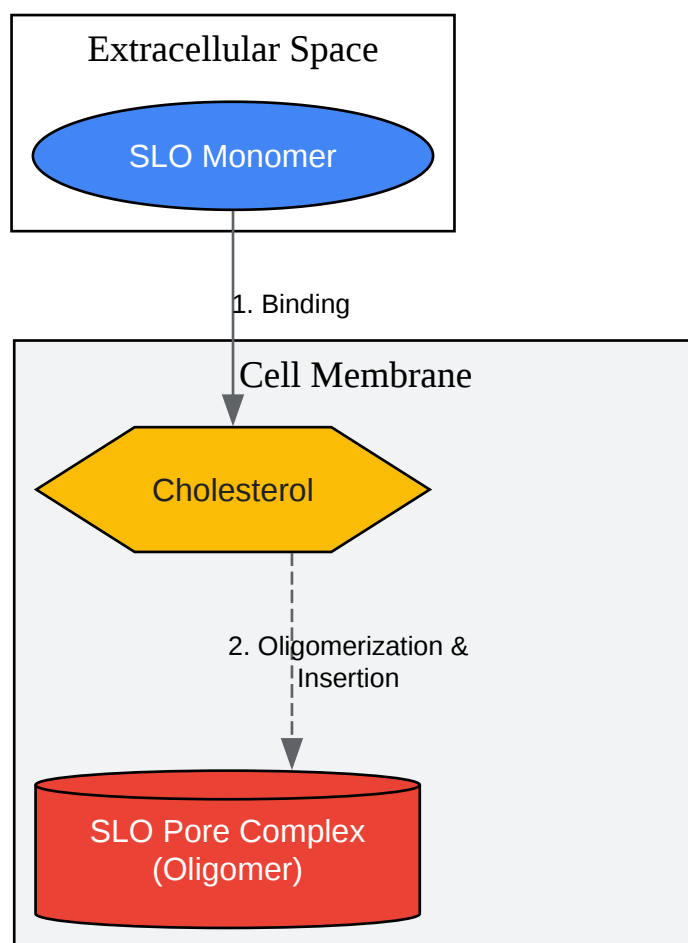
- Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells (differentiated with PMA).
- Lipopolysaccharide (LPS) for priming (Signal 1).
- Recombinant SLO for activation (Signal 2).
- Complete culture medium (e.g., RPMI + 10% FBS).
- Human or Mouse IL-1 β ELISA Kit.

Procedure:

- Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere.
- Priming (Signal 1): Treat the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours in a 37°C incubator. This step upregulates the transcription and translation of pro-IL-1 β and NLRP3 components^[14].
- Washing: After priming, gently wash the cells twice with warm, serum-free medium to remove the LPS.
- Activation (Signal 2): Treat the primed cells with an appropriate concentration of SLO (e.g., 0.5 - 2 μ g/mL) in serum-free medium. Include a negative control (medium only).
- Incubation: Incubate for 30-90 minutes at 37°C.
- Supernatant Collection: Carefully collect the cell culture supernatants. If necessary, centrifuge to remove any detached cells or debris.

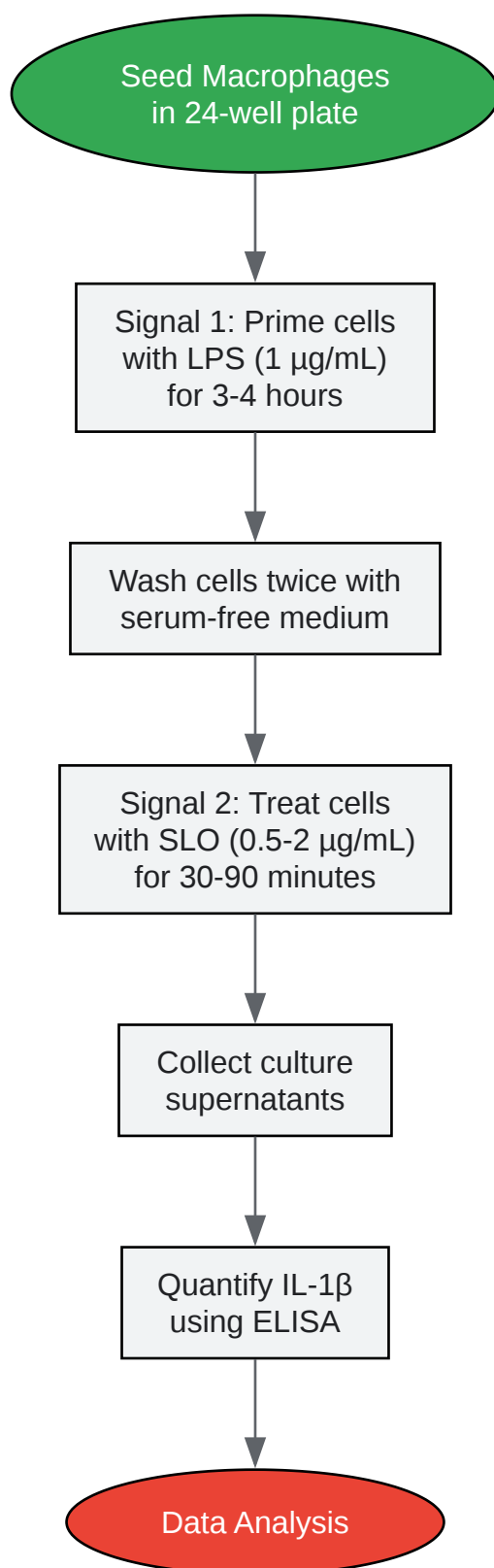
- ELISA: Quantify the amount of mature IL-1 β in the supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely. The results will indicate the level of inflammasome activation.

Visualizations



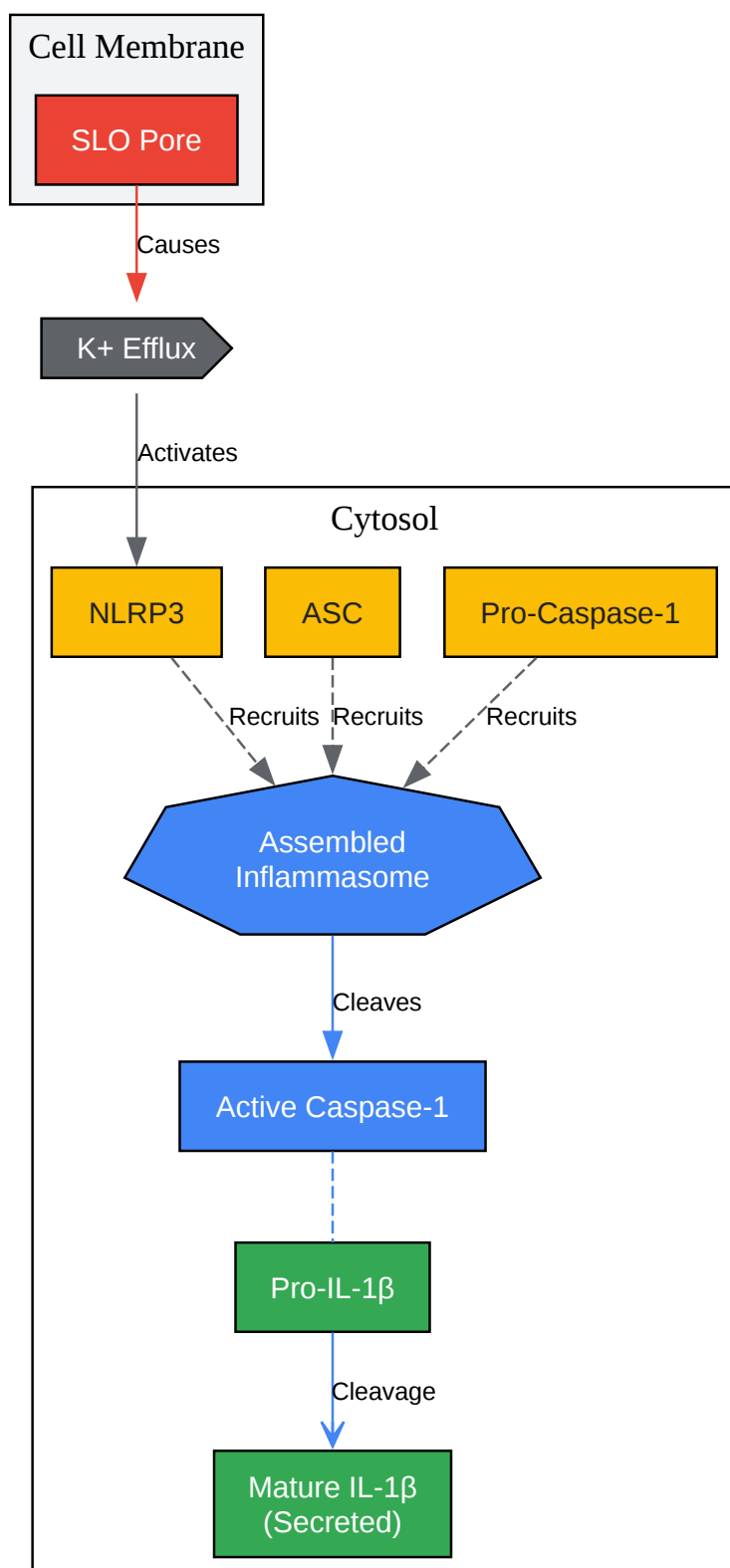
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Caption: Mechanism of **Streptolysin O** (SLO) pore formation in the host cell membrane.



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Caption: Experimental workflow for assessing SLO-induced inflammasome activation.



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Caption: Signaling pathway of SLO-induced NLRP3 inflammasome activation.

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References

- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Method to permeabilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 3. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Studies of Streptococcus pyogenes Streptolysin O Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires Streptolysin O and NF- κ B Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 15. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires streptolysin O and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Streptolysin O Induces the Ubiquitination and Degradation of Pro-IL-1 β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Streptolysin O (SLO) to Study the Function of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Streptolysin O (SLO) to Study the Function of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 19. Use of Streptolysin O-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reduction of Streptolysin O (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
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